molecular formula C6H4O2 B044022 1,4-Benzoquinone CAS No. 106-51-4

1,4-Benzoquinone

Cat. No.: B044022
CAS No.: 106-51-4
M. Wt: 108.09 g/mol
InChI Key: AZQWKYJCGOJGHM-UHFFFAOYSA-N
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Description

Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical.
1,4-benzoquinone is the simplest member of the class of 1,4-benzoquinones, obtained by the formal oxidation of hydroquinone to the corresponding diketone. It is a metabolite of benzene. It has a role as a cofactor, a human xenobiotic metabolite and a mouse metabolite.
Quinone is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Occupational exposure to quinone may occur in the dye, textile, chemical, tanning, and cosmetic industries. Acute (short-term) exposure to high levels of quinone, via inhalation in humans, results in irritation of the eyes, consisting of discoloration of the conjunctiva and cornea, and causes dermatitis from dermal exposure. Chronic (long-term) inhalation exposure to quinone in humans may result in visual disturbances, and chronic dermal contact causes skin ulceration. No information is available on the reproductive, developmental, or carcinogenic effects of quinone in humans. The results of available animal studies are insufficient to evaluate the carcinogenicity of quinone. EPA has not evaluated quinone for carcinogenicity.
This compound is a natural product found in Blaps lethifera, Uloma tenebrionoides, and other organisms with data available.
Quinone is also called this compound or cyclohexadienedione. Quinones are oxidized derivatives of aromatic compounds and are often readily made from reactive aromatic compounds with electron-donating substituents such as phenols and catechols, which increase the nucleophilicity of the ring and contributes to the large redox potential needed to break aromaticity. Derivatives of quinones are common constituents of biologically relevant molecules. Some serve as electron acceptors in electron transport chains such as those in photosynthesis (plastoquinone, phylloquinone), and aerobic respiration (ubiquinone). Quinone is a common constituent of biologically relevant molecules (e.g. Vitamin K1 is phylloquinone). A natural example of quinones as oxidizing agents is the spray of bombardier beetles. Hydroquinone is reacted with hydrogen peroxide to produce a fiery blast of steam, a strong deterent in the animal world.
Quinone is a metabolite found in or produced by Saccharomyces cerevisiae.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,4-Benzoquinone is a multifunctional molecule that exhibits properties of a ketone, being able to form oximes; an oxidant, forming the dihydroxy derivative; and an alkene, undergoing addition reactions . It is sensitive toward both strong mineral acids and alkali, which cause condensation and decomposition of the compound . Quinones, including this compound, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups .

Cellular Effects

This compound can interfere with cellular respiration . It is toxic to blood cells and is suspected to cause leukemia . It reacts rapidly with macromolecules like DNA or proteins, and products derived from such interaction are detected in a large part of the population exposed .

Molecular Mechanism

This compound undergoes typical ketone and olefin reactions, but its predominant use is as an oxidizing agent . This compound and its reduced form 1,4-dihydroquinone form the basis of many redox systems . A nucleophilic reaction may take place between this compound and H2O2, forming an intermediate, which can decompose homolytically to produce HO and a radical .

Temporal Effects in Laboratory Settings

This compound shows better dyeability, stability, brightness, and fastness compared to other alternative natural dyes

Dosage Effects in Animal Models

This compound is a toxic metabolite found in human blood and can be used to track exposure to benzene or mixtures containing benzene and benzene compounds . Kidney damage has been found in animals receiving severe exposure

Metabolic Pathways

This compound is involved in the redox system, where it acts as an oxidizing agent . It is also involved in the metabolism of benzene . Bio-activation of benzene takes place primarily in the liver by cytochrome p450 mediated pathway and phenolic compounds so formed in the liver are converted to this compound in the bone marrow through myeloperoxidase mediated pathway .

Properties

IUPAC Name

cyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H4O2/c7-5-1-2-6(8)4-3-5/h1-4H
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InChI Key

AZQWKYJCGOJGHM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)C=CC1=O
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Molecular Formula

C6H4O2
Record name BENZOQUINONE
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Related CAS

26745-90-4
Record name 2,5-Cyclohexadiene-1,4-dione, homopolymer
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DSSTOX Substance ID

DTXSID6020145
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Molecular Weight

108.09 g/mol
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Physical Description

Benzoquinone appears as a yellowish-colored crystalline solid with a pungent, irritating odor. Poisonous by ingestion or inhalation of vapors. May severely damage skin, eyes and mucous membranes. Used to make dyes and as a photographic chemical., Pale-yellow solid with an acrid, chlorine-like odor; [NIOSH], Solid, YELLOW CRYSTALS WITH PUNGENT ODOUR. CAN SUBLIME EVEN AT ROOM TEMPERATURE., Pale-yellow solid with an acrid, chlorine-like odor.
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Boiling Point

SUBLIMES (NTP, 1992), ~180 °C, Sublimes
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Flash Point

559 °F (NTP, 1992), 93 °C, 100-200 °F (38-93 °C) (CLOSED CUP), 38-93 °C, 100-200 °F
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Solubility

Slightly soluble (NTP, 1992), SOL IN ALKALIES, HOT PETROLEUM ETHER, > 10% in ether, > 10% in ethanol, Water solubility = 1.113X10+4 mg/l @ 18 °C, 11.1 mg/mL at 18 °C, Solubility in water: poor, Slight
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Density

1.318 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.318 AT 20 °C/4 °C, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32
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Vapor Density

3.7 (Air= 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

0.1 mmHg at 77 °F (NIOSH, 2023), 0.1 [mmHg], 0.1 MM HG AT 25 °C, Vapor pressure, Pa at 20 °C: 12, (77 °F): 0.1 mmHg
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Color/Form

YELLOW MONOCLINIC PRISMS FROM WATER OR PETROLEUM ETHER, Greenish-yellowish solid, Pale-yellow solid.

CAS No.

106-51-4, 3225-29-4
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-BENZOQUINONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-BENZOQUINONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Benzoquinone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/DK280DE8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

240.3 °F (NTP, 1992), 115.7 °C, Heat of fusion at melting point = 1.845X10+7 J/kmol, 116 °C, 240 °F
Record name BENZOQUINONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-BENZOQUINONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003364
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-BENZOQUINONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0779
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Quinone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0542.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

Hydroquinone (55 mg, 0.50 mmol) and bis-(p-methoxyphenyl)-telluroxide (196 mg, 0.55 mmol) were stirred in chloroform (2 ml) at room temperature under argon for 16 h. Separation of the reaction components by p.l.c. (benzene-ethyl acetate 9:1) gave bis-(p-methoxyphenyl)-telluride (8 mg, 4%) and p-benzoquinone (35 mg, 65%) as yellow needles m.p. 114°-115° (lit., 115.7°).
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
196 mg
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Reaction Step One
Quantity
2 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A phenol oxidation reaction test was carried out in the following way by use of the catalysts obtained in Example 3 and Comparative Example 4. Each catalyst of 0.1 g, 0.01-normal hydrochloric acid of 10 ml, methanol of 10 ml and phenol of 1.0 g were put in a glass reactor vessel. While the resultant mixture was agitated at 70° C., hydrogen and oxygen were supplied to the reactor vessel at their respective flow rates of 40 ml/min and 40 ml/min. The amounts of p-hydroquinone (HQ), of benzoquinone (BQ), and of catechol (CAT), produced in the reaction solution at 12 hours after the start of the reaction, were obtained. The proportions of these were as follows.
Quantity
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Synthesis routes and methods IV

Procedure details

Twenty milligrams of the inactive complex obtained as described in Example 1, 100 milligrams of phenol and one cubic centimeter of methanol were added to a 1/2 ounce bottle. The complex was insoluble in the methanol. Two microliter portions of concentrated sulfuric acid were added until 10 microliters were in the bottle. The insoluble complex went into solution with the methanol and acid when the mixture was heated with steam at 100° C. An oxidation was run with the solution formed by charging 100 microliters of said solution into a micro reactor, heating to 65° C., and charging 500 pounds per square inch gauge oxygen pressure. After oxidizing for 60 minutes, 29.6 percent conversion of phenol to benzoquinone was obtained.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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[Compound]
Name
said solution
Quantity
100 μL
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Synthesis routes and methods V

Procedure details

Twenty milligrams of the inactive copper salt complex obtained from Example 1, 100 milligrams of phenol and 1 gram of methanol were dissolved in a 1/2 ounce bottle. Twenty micrograms of toluene sulfonic acid were added and solution was effected under steam heat at 100° C. One-half of the insoluble complex appeared to go into solution. One hundred microliters of the solution were charged into a micro reactor and reacted under the same conditions as described in Example 2. Samples were taken at 30 and 60 minutes. After 30 minutes of oxidation, a conversion of less than 1 percent phenol to benzoquinone was obtained. After 60 minutes reaction time, 4.74 percent conversion of phenol to benzoquinone was obtained.
Quantity
0 (± 1) mol
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solution
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Name
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Quantity
100 mg
Type
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Name
copper
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Quantity
1 g
Type
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Reaction Step Three
Yield
1%

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzoquinone
Reactant of Route 2
1,4-Benzoquinone
Reactant of Route 3
1,4-Benzoquinone
Reactant of Route 4
1,4-Benzoquinone
Reactant of Route 5
1,4-Benzoquinone
Reactant of Route 6
1,4-Benzoquinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.